molecular formula C22H28N2O7S B12820836 1-(tert-Butoxycarbonyl)-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxylic acid

1-(tert-Butoxycarbonyl)-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxylic acid

Cat. No.: B12820836
M. Wt: 464.5 g/mol
InChI Key: KNSTVYCLIRMERZ-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, a tosylisoxazole moiety, and a carboxylic acid group. Compounds like this are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and utility as intermediates in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: This is usually done via a reaction with tert-butyl chloroformate in the presence of a base.

    Attachment of the Tosylisoxazole Moiety: This step involves the reaction of the piperidine derivative with a tosylisoxazole compound under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring and the isoxazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and mechanisms.

    Medicine: Possible applications in drug development and medicinal chemistry.

    Industry: Use in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxylic acid would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid: Similar structure but lacks the tosylisoxazole moiety.

    3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxylic acid: Similar structure but lacks the tert-butoxycarbonyl group.

Uniqueness

1-(tert-Butoxycarbonyl)-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxylic acid is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H28N2O7S

Molecular Weight

464.5 g/mol

IUPAC Name

3-[[3-(4-methylphenyl)sulfonyl-1,2-oxazol-5-yl]methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C22H28N2O7S/c1-15-6-8-17(9-7-15)32(28,29)18-12-16(31-23-18)13-22(19(25)26)10-5-11-24(14-22)20(27)30-21(2,3)4/h6-9,12H,5,10-11,13-14H2,1-4H3,(H,25,26)

InChI Key

KNSTVYCLIRMERZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NOC(=C2)CC3(CCCN(C3)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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